
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancers. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.
作用机制
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the production of energy in cancer cells. By inhibiting these enzymes, 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide disrupts the TCA cycle and causes a metabolic shift in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been found to induce a variety of biochemical and physiological effects in cancer cells. It inhibits the activity of PDH and α-KGDH, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide also induces the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
实验室实验的优点和局限性
One of the major advantages of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is its potent anticancer activity against a wide range of cancer types. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective formulations of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide to improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide in combination with other anticancer agents.
合成方法
The synthesis of 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide involves the reaction of 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide in high purity.
科学研究应用
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. 2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-13-7-9-18(17(23)11-13)24-19(26)12-6-8-15-16(10-12)21(28)25(20(15)27)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDCEKPZMBEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,4-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

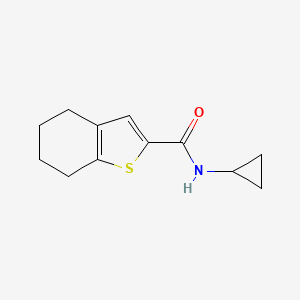
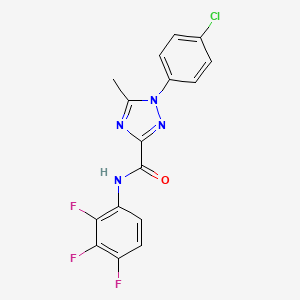

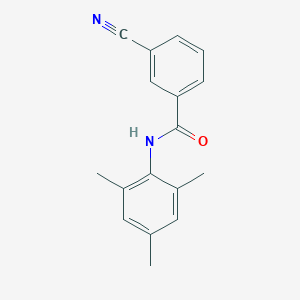
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
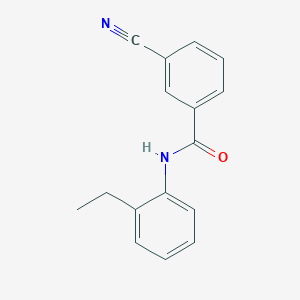
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
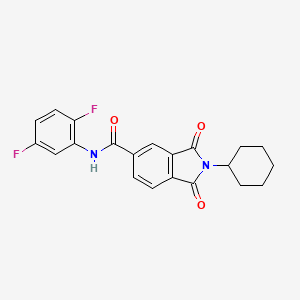
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
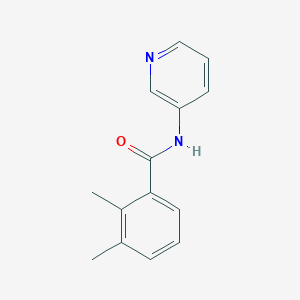
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)